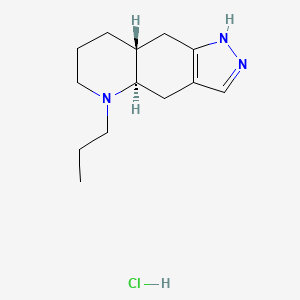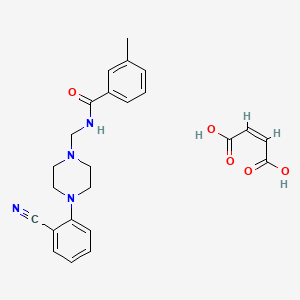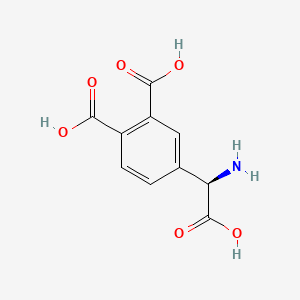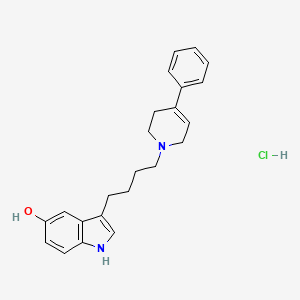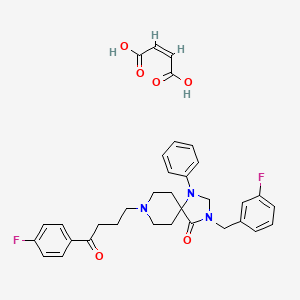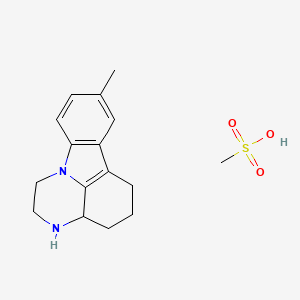
17-PA
Overview
Description
Mechanism of Action
Target of Action
17-Phenylandrostenol (17-PA), or (3α,5α)-17-phenylandrost-16-en-3-ol, is a steroid drug . The primary target of 17-Phenylandrostenol is the GABA A receptors . These receptors are primarily responsible for mediating inhibitory neurotransmission in the brain .
Mode of Action
17-Phenylandrostenol binds to GABA A receptors and acts as an antagonist against the sedative effects of neuroactive steroids .
Biochemical Pathways
Its antagonistic action on gaba a receptors suggests that it may influence theGABAergic neurotransmission pathway . This pathway is crucial for maintaining the balance of excitatory and inhibitory signals in the brain.
Pharmacokinetics
Like other steroid drugs, it is likely to be metabolized in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 17-Phenylandrostenol’s action primarily involve its antagonistic effects on GABA A receptors . By binding to these receptors, it can counteract the sedative effects of neuroactive steroids .
Action Environment
The action, efficacy, and stability of 17-Phenylandrostenol can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors . .
Biochemical Analysis
Biochemical Properties
17-Phenylandrostenol plays a significant role in biochemical reactions by interacting with GABA A receptors. These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. The interaction of 17-Phenylandrostenol with GABA A receptors results in the antagonism of the sedative effects of neuroactive steroids . This interaction is crucial as it modulates the inhibitory effects of GABA, thereby influencing various physiological processes.
Cellular Effects
17-Phenylandrostenol affects various types of cells and cellular processes by modulating GABA A receptor activity. This modulation influences cell signaling pathways, gene expression, and cellular metabolism. By antagonizing the effects of neuroactive steroids, 17-Phenylandrostenol can alter the inhibitory signaling in neurons, potentially affecting neuronal excitability and synaptic transmission . These changes can have downstream effects on cellular functions such as neurotransmitter release, ion channel activity, and metabolic processes.
Molecular Mechanism
The molecular mechanism of 17-Phenylandrostenol involves its binding to GABA A receptors. This binding antagonizes the effects of neuroactive steroids on these receptors, thereby modulating their activity. The compound does not inhibit or activate enzymes directly but influences the receptor’s response to GABA. This modulation can lead to changes in gene expression and cellular responses, as the inhibitory signaling pathways are altered .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-Phenylandrostenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 17-Phenylandrostenol remains stable under controlled conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to adaptive changes in cellular responses, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of 17-Phenylandrostenol vary with different dosages in animal models. At lower doses, the compound effectively antagonizes the sedative effects of neuroactive steroids without causing significant adverse effects. At higher doses, 17-Phenylandrostenol may exhibit toxic or adverse effects, including potential disruptions in normal GABAergic signaling . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations.
Metabolic Pathways
17-Phenylandrostenol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by hepatic enzymes. These metabolic processes can influence the compound’s bioavailability and efficacy . The interactions with metabolic enzymes may also affect the levels of metabolites and the overall metabolic flux within the cells.
Transport and Distribution
The transport and distribution of 17-Phenylandrostenol within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in the central nervous system due to its affinity for GABA A receptors . The transport mechanisms ensure that 17-Phenylandrostenol reaches its target sites, where it can exert its effects. The localization and accumulation of the compound in specific tissues can influence its overall activity and function.
Subcellular Localization
17-Phenylandrostenol’s subcellular localization is primarily associated with GABA A receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and modulate their function. Post-translational modifications and targeting signals may direct 17-Phenylandrostenol to specific compartments or organelles within the cell, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl androstenone typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor, such as androstenone.
Phenylation: The precursor undergoes a phenylation reaction, where a phenyl group is introduced at the 17th position. This can be achieved using reagents like phenyl lithium or phenyl magnesium bromide under controlled conditions.
Purification: The product is then purified using techniques such as column chromatography to obtain pure 17-phenyl androstenone.
Industrial Production Methods: Industrial production of 17-phenyl androstenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the steroidal precursor are subjected to phenylation reactions in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods, such as high-performance liquid chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 17-phenyl androstenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: The phenyl group at the 17th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products:
Scientific Research Applications
17-phenyl androstenone has a wide range of scientific research applications:
Neuroscience: It is used to study the modulation of gamma-aminobutyric acid type A receptors and their role in neurological disorders.
Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as anxiety, epilepsy, and sleep disorders.
Medicinal Chemistry: Researchers explore its structure-activity relationships to design new compounds with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique properties make it a valuable intermediate in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
17-phenyl androstane: Another compound with a phenyl group at the 17th position but with different structural features.
17-phenyl estradiol: A phenylated derivative of estradiol with distinct biological activities.
Comparison:
- The structural differences between these compounds result in varying pharmacological profiles and potential applications.
17-phenyl androstenone: is unique in its selective antagonism of neurosteroid potentiation at gamma-aminobutyric acid type A receptors, whereas other similar compounds may have different receptor targets or mechanisms of action.
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINAMTXBCYKFDL-WBJZGETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694438-95-4 | |
| Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


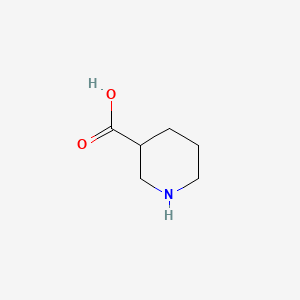
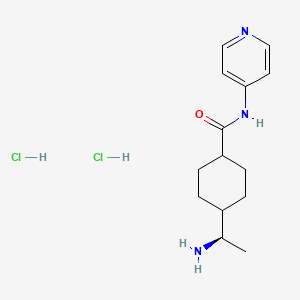
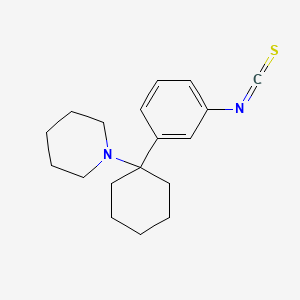
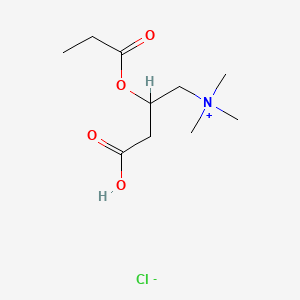
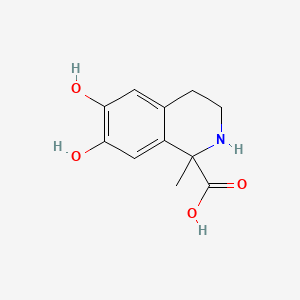
![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1662245.png)
